5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid
Overview
Description
5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrrolidine ring. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiazole ring, which contains sulfur and nitrogen, contributes to the compound’s unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine ring. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrrolidine ring can then be introduced through a series of reactions involving amines and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as proline and nicotine.
Uniqueness
5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid is unique due to the combination of the thiazole and pyrrolidine rings in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in compounds containing only one of these rings.
Properties
IUPAC Name |
5-oxo-1-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-8-3-6(9(13)14)4-11(8)5-7-10-1-2-15-7/h1-2,6H,3-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUZSNXKORKYFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=NC=CS2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200116 | |
Record name | 5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845546-27-2 | |
Record name | 5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845546-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-1-(2-thiazolylmethyl)-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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